molecular formula C21H12ClF4N3OS B12016671 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 617697-54-8

2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B12016671
CAS No.: 617697-54-8
M. Wt: 465.9 g/mol
InChI Key: QOXKFZDUDJGOTL-UHFFFAOYSA-N
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Description

The compound 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide features a pyridine core substituted with a 4-chlorophenyl group, a cyano group, and a trifluoromethyl moiety. The acetamide side chain is linked to a 4-fluorophenyl group.

Properties

CAS No.

617697-54-8

Molecular Formula

C21H12ClF4N3OS

Molecular Weight

465.9 g/mol

IUPAC Name

2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C21H12ClF4N3OS/c22-13-3-1-12(2-4-13)18-9-17(21(24,25)26)16(10-27)20(29-18)31-11-19(30)28-15-7-5-14(23)6-8-15/h1-9H,11H2,(H,28,30)

InChI Key

QOXKFZDUDJGOTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The pyridine ring is synthesized through a condensation reaction involving 4-chlorobenzaldehyde, malononitrile, and trifluoroacetic acid.

    Introduction of the sulfanyl group: The sulfanyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Acetamide formation: The final step involves the reaction of the intermediate with 4-fluoroaniline and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Structural Features

The compound features:

  • A trifluoromethyl group which enhances lipophilicity and biological activity.
  • A pyridine ring , known for its role in various pharmacological properties.
  • A sulfanyl group , potentially influencing the reactivity and interaction with biological targets.

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent due to its structural characteristics that suggest activity against various biological targets.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For example, studies have shown that trifluoromethyl-containing compounds can enhance the potency of inhibitors targeting specific cancer pathways (e.g., the PI3K/Akt pathway) . The incorporation of the pyridine moiety may also contribute to this activity by interacting with cellular receptors.

Agrochemical Applications

The unique chemical structure of this compound may also lend itself to use as an agrochemical, particularly in developing new pesticides or herbicides.

Case Study: Pesticidal Efficacy

Research into related compounds has demonstrated that trifluoromethylated pyridines can serve as effective pesticides due to their ability to disrupt metabolic processes in pests . The chlorophenyl and cyano groups may enhance this activity by increasing toxicity to target organisms while minimizing harm to non-target species.

Material Science

The compound's properties may allow it to be used in advanced materials, particularly in coatings or polymers where chemical stability and resistance to environmental degradation are critical.

Case Study: Coating Formulations

Studies have indicated that incorporating trifluoromethyl groups into polymer matrices can significantly improve water repellency and chemical resistance . This suggests potential for applications in protective coatings that require durability under harsh conditions.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
Compound ATrifluoromethyl, PyridineAnticancer (PI3K Inhibition)
Compound BChlorophenyl, CyanoPesticidal Efficacy
Compound CSulfanyl, FluorophenylCoating Durability

Mechanism of Action

The mechanism of action of 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Biological Activity

The compound 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS No. 625377-95-9) is a complex organic molecule with potential biological activities that warrant detailed investigation. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications, particularly in neurodegenerative diseases and cancer.

  • Molecular Formula : C22H14Cl2F3N3OS
  • Molecular Weight : 496.33 g/mol
  • Structure : The compound features a pyridine ring, a trifluoromethyl group, and a chlorophenyl moiety, which contribute to its biological properties.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of Alzheimer's disease. AChE inhibitors are crucial for increasing acetylcholine levels in the brain, thereby enhancing cognitive function.

The compound's mechanism involves:

  • Inhibition of AChE : By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, leading to increased neurotransmitter availability.
  • Potential Dual Activity : Some studies suggest that it may also inhibit butyrylcholinesterase (BChE), another enzyme involved in cholinergic signaling.

Efficacy Studies

A series of studies have evaluated the biological activity of this compound:

StudyMethodologyFindings
In vitro AChE inhibition assayIC50 = 19.2 µM against Electric Eel AChE
Molecular docking studiesIdentified strong binding interactions with AChE active site
Neuroprotective assays in cell linesShowed significant neuroprotective effects against oxidative stress

Case Studies

  • Neurodegenerative Disease Models : In models simulating Alzheimer's disease, the compound demonstrated a reduction in cognitive decline when administered alongside standard treatments.
  • Cancer Cell Lines : Preliminary investigations indicate that this compound may exhibit anticancer properties by inducing apoptosis in certain cancer cell lines, although further research is required to elucidate these effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that:

  • The presence of electron-withdrawing groups like trifluoromethyl enhances AChE inhibitory activity.
  • Substituents on the phenyl rings influence both potency and selectivity for AChE versus BChE.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound. Current data indicate:

  • Moderate toxicity at high concentrations.
  • Further studies are needed to establish a comprehensive safety profile before clinical application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Compound ID/Reference Pyridinyl Substituent Acetamide Substituent Key Structural Differences Predicted Physicochemical Properties
Target Compound 4-Chlorophenyl 4-Fluorophenyl - High logP (lipophilicity), moderate solubility due to fluorine
617697-55-9 () 4-Chlorophenyl 4-Ethoxyphenyl Ethoxy (electron-donating) vs. Fluoro Moderate logP, higher solubility (ethoxy enhances hydrophilicity)
Compound 4-Methylphenyl 4-Chlorophenyl Methyl (electron-donating) vs. Chloro Higher logP (increased lipophilicity), reduced solubility
618077-46-6 () 4-Fluorophenyl 4-Methoxyphenyl Pyridinyl fluoro vs. chloro; methoxy vs. fluoro Moderate logP, high solubility (methoxy improves hydrophilicity)
Compound Thieno[3,2-d]pyrimidin core 2-(Trifluoromethyl)phenyl Heterocyclic core change (pyridine → thienopyrimidine) Altered planarity and electronic properties; variable binding affinity

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-fluorophenyl group (electron-withdrawing) contrasts with the 4-ethoxyphenyl (electron-donating) in 617697-55-7. This difference may influence receptor-binding interactions, as fluorine’s small size and electronegativity favor hydrophobic and dipole interactions, whereas ethoxy enhances solubility but may reduce membrane permeability .

Heterocyclic Core Modifications: The thieno[3,2-d]pyrimidine core in introduces a non-planar structure compared to the pyridine core, which could alter binding to enzymatic targets reliant on π-π stacking .

Solubility and logP Trends: Methoxy/ethoxy groups () consistently improve solubility over halogens. Trifluoromethyl and cyano groups in the pyridine ring contribute to high logP values, suggesting enhanced lipid membrane penetration .

Methodological Considerations

  • Crystallography Tools : The SHELX system () is widely used for small-molecule crystallography, enabling precise determination of substituent conformations and intermolecular interactions .
  • Synthetic Accessibility : The presence of sulfur bridges (e.g., sulfanyl groups) in these compounds suggests synthetic routes involving nucleophilic substitution or thiol-ene reactions .

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